2-(2,3-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2,3-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a phenyl ring substituted with two chlorine atoms (positions 2 and 3) and one fluorine atom (position 6). The tetramethyl dioxaborolane moiety enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings.
Properties
IUPAC Name |
2-(2,3-dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJYSXQXIDNUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2FO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Chlorination and Fluorination
The aromatic backbone of the compound requires precise halogen placement. A patent describing the preparation of 2,6-dichloro-3-fluorobenzonitrile (CN102531961B) provides a foundational framework for chlorination and fluorination steps. In this method, 2,6-dichloro-3-fluoroacetophenone undergoes chlorination in a glacial acetic acid/sodium acetate system at 60–90°C, yielding α,α,α,2,6-pentachloro-3-fluoroacetophenone. While this intermediate is distinct from the target boronic ester, the regioselective chlorination and fluorination conditions are transferable to synthesizing 2-(2,3-dichloro-6-fluorophenyl)boronic acid precursors.
Boronic Acid Formation
Miyaura borylation is a standard method for converting aryl halides to boronic acids. Using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron, an aryl bromide or iodide intermediate derived from 2,3-dichloro-6-fluorobenzene could undergo borylation to yield the corresponding boronic acid. For example:
Boronic Esterification with Pinacol
The final step involves condensing the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. This reaction typically employs azeotropic distillation to remove water, facilitating the formation of the cyclic dioxaborolane.
Reaction Conditions
Workup and Purification
Post-reaction, the mixture is cooled, filtered to remove solids, and concentrated. Column chromatography (silica gel, hexane/ethyl acetate) isolates the pure boronic ester. Analytical data (e.g., ) confirm the structure:
Comparative Analysis of Alternative Routes
Direct Borylation of Aryl Halides
An alternative one-pot method involves reacting 2,3-dichloro-6-fluorobromobenzene directly with bis(pinacolato)diboron in the presence of a palladium catalyst. This bypasses boronic acid isolation but requires stringent anhydrous conditions.
| Parameter | Boronic Acid Route | Direct Borylation Route |
|---|---|---|
| Reaction Steps | 2 | 1 |
| Yield | 70–85% | 60–75% |
| Purity | >95% | 90–95% |
| Scalability | Industrial | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced to form boranes, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and boranes, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-(2,3-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research:
Mechanism of Action
The mechanism by which 2-(2,3-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds and interactions with various molecular targets. In cross-coupling reactions, the boronic ester group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. The presence of electron-withdrawing groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Electron-withdrawing groups (EWGs) like chlorine and fluorine influence the electronic properties of the phenyl ring, enhancing electrophilic borylation and cross-coupling efficiency. Key analogs include:
Key Observations :
- Chlorinated Analogs : Compounds like 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane exhibit high reactivity in Pd-catalyzed couplings (92% yield in chlorination steps) due to EWGs facilitating oxidative addition .
- Heterocyclic Derivatives : Thiophene-containing analogs (e.g., IN1973) prioritize electronic conjugation over halogen-directed reactivity, making them suitable for optoelectronic applications .
Spectral Characterization
- NMR : Fluorine and chlorine substituents cause distinct deshielding in ^1H-NMR (e.g., δ 6.56 for aromatic protons in dichloro-dimethoxy analogs ).
- Mass Spectrometry : ESI-MS data (e.g., m/z 334 [M+H]⁺ for dichloro-dimethoxy derivatives) confirm molecular weights and purity .
Reactivity in Cross-Coupling Reactions
The target compound’s 2,3-dichloro-6-fluoro substitution pattern offers a balance of electronic activation and steric accessibility, as evidenced by:
- Electronic Effects : EWGs increase the electrophilicity of the boron-bound carbon, accelerating transmetallation in Suzuki-Miyaura reactions .
- Steric Considerations : Compared to 3,5-dimethoxy analogs , the smaller fluorine atom may reduce steric bulk, enhancing compatibility with sterically demanding coupling partners.
Biological Activity
2-(2,3-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H14BCl2F O2
- Molecular Weight : 290.95 g/mol
- CAS Number : 1092485-88-5
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions with various biological targets. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, which can modulate enzymatic activities and influence cellular pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Activity : It has been suggested that dioxaborolane derivatives possess antioxidant properties that can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures exhibit anti-inflammatory activities by modulating inflammatory cytokines.
Biological Activity Data
A summary of the biological activities reported in various studies is presented in the table below:
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant and Anti-inflammatory Properties
Q & A
Q. What are the key synthetic routes for preparing 2-(2,3-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the aryl halide precursor. A common approach involves reacting 2,3-dichloro-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under inert conditions. For optimization:
Q. How can researchers characterize this compound’s structural integrity and purity?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹¹B NMR spectra. For example, the ¹¹B NMR peak for the boronic ester group appears at ~30 ppm .
- Mass Spectrometry : Confirm molecular weight using HRMS (e.g., calculated [M+H]⁺ = 316.05 g/mol).
- Elemental Analysis : Verify C, H, B, Cl, and F percentages (e.g., C: 52.1%, Cl: 21.5%, F: 5.8%) .
- XRD : If crystalline, resolve the dioxaborolane ring geometry and aryl substitution pattern .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Moisture Sensitivity : Store under argon at –20°C due to boronic ester hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions .
- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during rotary evaporation.
- Light Sensitivity : Protect from UV light to prevent aryl-F bond cleavage .
Advanced Research Questions
Q. How do the 2,3-dichloro-6-fluoro substituents influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups enhance electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura reactions. Comparative studies show:
- Reactivity Trend : 2,3-Dichloro-6-fluorophenyl > 3,5-dichlorophenyl > 2,5-dichlorophenyl derivatives due to increased Lewis acidity .
- Steric Effects : Ortho-substituents (Cl, F) reduce steric hindrance compared to meta-substituted analogs, improving coupling efficiency with bulky substrates .
- Quantitative Analysis : Use DFT calculations (e.g., Fukui indices) to map electrophilic/nucleophilic regions .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity, ligand choice, and metal catalysts. To reconcile
- Solvent Screening : Compare yields in polar aprotic (DMF, 60–70%) vs. ionic liquid media (e.g., [BMIM][BF₄], 77%) .
- Ligand Effects : Test phosphine (e.g., SPhos) vs. N-heterocyclic carbene ligands to stabilize Pd intermediates .
- Control Experiments : Replicate conditions from conflicting studies while maintaining identical reagent batches and equipment.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or material properties?
- Methodological Answer :
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on halogen bonding via Cl/F substituents .
- QSAR Analysis : Correlate substituent position (e.g., 6-F vs. 4-F) with luminescence efficiency for OLED applications .
- MD Simulations : Predict thermal stability in polymer matrices by simulating boronate-π interactions .
Handling and Safety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
